REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:12]([O:14]C)=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[NH:16]1[CH:20]=[C:19](B2OC(C)(C)C(C)(C)O2)[CH:18]=[N:17]1>>[NH:16]1[CH:20]=[C:19]([C:2]2[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[CH:5]=[C:6]([CH:11]=2)[C:7]([OH:9])=[O:8])[CH:18]=[N:17]1
|
Name
|
|
Quantity
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623 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
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Name
|
|
Quantity
|
443 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
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Name
|
|
Type
|
product
|
Smiles
|
N1N=CC(=C1)C=1C=C(C=C(C(=O)O)C1)C(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |